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Compound of Interest

Compound Name: 6-Bromobenzo[d]isothiazole
CAS No.: 877265-23-1
Cat. No.: B1341809
Get Quote
. J

Executive Summary: The Molecular Fingerprint

6-Bromobenzo[d]Jisothiazole (C7H4BrNS) presents a distinct *H NMR profile characterized by
a highly deshielded "azomethine-like" singlet and a specific AMX spin system on the benzene
ring.

For researchers in drug discovery, this molecule is a frequent intermediate. Its correct
identification relies on resolving the H3 singlet (isothiazole ring) from the H7 doublet (ortho to
Sulfur, ortho to Bromine). Misassignment of the H4 and H7 protons is a common error in this
scaffold.

Core Structural Numbering

e Positions 1 & 2: Sulfur (1) and Nitrogen (2) form the isothiazole ring.
¢ Position 3: The methine carbon (C=N).

» Positions 4-7: The benzene ring (fused at 3a/7a).
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» Substitution: Bromine at Position 6.
High-Fidelity Acquisition Protocol
To resolve the fine meta-coupling (

Hz) between H5 and H7, high-field acquisition is required.

Sample Preparation Waorkflow

Parameter Specification Rationale

Ensures solubility of the polar
heterocycle; shifts

Solvent DMSO-de (Preferred) exchangeable protons (if any
impurities exist) away from the

aromatic region.

Prevents viscosity broadening
Concentration 5-10 mg in 600 pL while ensuring sufficient S/N
ratio.

Essential for maintaining
Tube Quality 5mm High-Precision shimming homogeneity to

resolve small couplings.

Acquisition Parameters (400 MHz+)

e Pulse Angle: 30° (maximizes relaxation for integration accuracy).
e Relaxation Delay (D1):

3.0 seconds (Crucial: H3 has a long T1 relaxation time due to lack of adjacent protons).

e Spectral Width: -2 to 14 ppm.

e Scans (NS): 16—64 (depending on concentration).

Spectral Deconvolution & Assignment
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The following data represents the consensus chemical shifts for 6-bromobenzo[d]isothiazole
in DMSO-de.

The *H NMR Data Table

Coupling

. Shift (6, Multiplicit ( Assighm Structural
Signal Integral .
ppm) y ent Logic

» Hz)

Most
deshielded
) Isothiazole  due to C=N
H3 8.95-9.15 Singlet (s) 1H — )
C3-H anisotropy
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Deshielded
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(pos 1) and
ortho-
H7 8.35-8.45 Doublet(d) 1H Benzene Bromine
crH (pos 6). No
ortho-
proton

neighbor.

Deshielded
by the
"peri-
Benzene
H4 8.05-8.15 Doublet(d) 1H effect" of
C4-H
the
isothiazole

Nitrogen.

The
"Connector
Benzene
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Detailed Mechanistic Analysis[1]
1. The Diagnostic Singlet (H3)

The proton at position 3 is the "anchor" of this spectrum. Unlike the benzene protons, it
appears as a sharp singlet (occasionally broadened by long-range coupling to H4/H7, < 0.5
Hz). Its extreme downfield shift (~9.0 ppm) is caused by the electron-withdrawing nature of the
C=N bond and the adjacent sulfur atom.

¢ Note: If this peak is absent, the isothiazole ring has likely opened or reacted.

2. The Bromine Effect (Regiochemistry Confirmation)

The placement of Bromine at C6 creates a specific splitting pattern:

e H7 (The Isolated Proton): Position 7 is flanked by the Sulfur fusion (C7a) and the Bromine
(C6). It has no ortho hydrogens. Therefore, it appears as a doublet solely due to meta-
coupling with H5.

o H5 (The Multiplet): Position 5 is the only proton with both an ortho neighbor (H4) and a meta
neighbor (H7). It appears as a doublet of doublets (dd).

e H4 (The Peri-Proton): Position 4 is ortho to H5 but meta to the Bromine. It typically appears
as a doublet.

Visualization: Assignment Logic & Workflow

The following diagrams illustrate the logical flow for confirming the structure and the specific
coupling pathways.

Diagram 1: Structural Assignment Logic
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Unknown Sample

(Suspected 6-Br-benzo[d]isothiazole)

Check > 8.8 ppm
for Singlet

Found

Isothiazole Ring Intact

(H3 Confirmed)

Analyze Aromatic Region
(7.5 - 8.5 ppm)

H7 (Ortho to S/Br) 4 (Peri to N)

Identify Meta-Coupled Doublet Identify Doublet of Doublets Identify Ortho Doublet
(~8.4 ppm, J~1.8Hz) (~7.7 ppm, J~8.6, 1.8Hz) (~8.1 ppm, J~8.6Hz)

Structure Confirmed:
6-Bromobenzo[d]isothiazole

Click to download full resolution via product page

Caption: Decision tree for confirming the 6-bromo regioisomer based on *H NMR multiplicity.

Diagram 2: Coupling Network (Spin System)
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Ortho (J~8.6Hz)

Click to download full resolution via product page

Caption: The AMX spin system showing strong ortho-coupling (H4-H5) and weak meta-
coupling (H5-H7).

Troubleshooting & Impurities
Common synthetic byproducts can mimic the target spectrum.

» Disulfide Dimers: If the isothiazole ring opens (typically under basic conditions), it can form a
disulfide dimer.

o Indicator: Disappearance of the H3 singlet (~9.0 ppm) and appearance of an aldehyde
peak (~10.0 ppm) or broad amine peaks.

» Regioisomers (5-Bromo):

o If the synthesis was not regioselective, you may have 5-bromobenzo[d]isothiazole.
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o Differentiation: In the 5-bromo isomer, H4 becomes a meta-coupled doublet (isolated
between N-fusion and Br), and H6/H7 show ortho coupling.
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o To cite this document: BenchChem. [Structural Elucidation & Spectroscopic Characterization:
6-Bromobenzo[d]isothiazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1341809/docs#structural-elucidation-spectroscopic-
characterization-6-bromobenzo-d-isothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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